molecular formula C11H20N2O3 B2700385 (S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate CAS No. 1013920-62-1

(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate

Cat. No.: B2700385
CAS No.: 1013920-62-1
M. Wt: 228.292
InChI Key: LCOCMEGQRKOYAP-VIFPVBQESA-N
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Description

(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a tert-butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate typically involves the reaction of (S)-1-acetylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

(S)1acetylpyrrolidine+tert-butyl chloroformate(S)tertButyl1acetylpyrrolidin3ylcarbamate(S)-1-acetylpyrrolidine + \text{tert-butyl chloroformate} \rightarrow this compound (S)−1−acetylpyrrolidine+tert-butyl chloroformate→(S)−tert−Butyl1−acetylpyrrolidin−3−ylcarbamate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation: The acetyl group can be oxidized to form the corresponding carboxylic acid.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Hydrolysis: (S)-1-acetylpyrrolidine and carbon dioxide.

    Oxidation: (S)-tert-Butyl 1-carboxypyrrolidin-3-ylcarbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the biological activity of carbamate derivatives.

    Industrial Applications: It is employed in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate: Lacks the (S)-configuration, which may affect its biological activity.

    tert-Butyl 1-benzylpyrrolidin-3-ylcarbamate: Contains a benzyl group instead of an acetyl group, leading to different chemical properties and applications.

    tert-Butyl 1-methylpyrrolidin-3-ylcarbamate: Contains a methyl group instead of an acetyl group, affecting its reactivity and biological activity.

Uniqueness

(S)-tert-Butyl 1-acetylpyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry, which can influence its interaction with biological targets and its overall pharmacological profile. The presence of the tert-butyl group also imparts steric hindrance, affecting its reactivity in chemical reactions.

Properties

IUPAC Name

tert-butyl N-[(3S)-1-acetylpyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOCMEGQRKOYAP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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